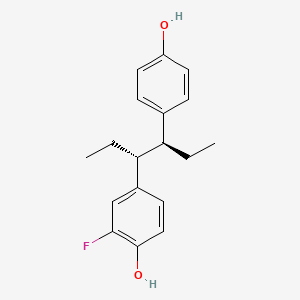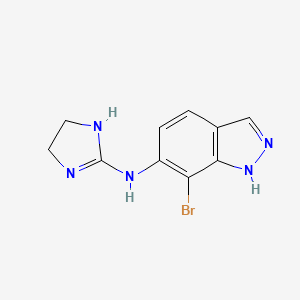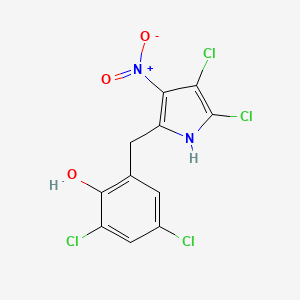
2,6-Dimethylphenyl isocyanide
Übersicht
Beschreibung
2,6-Dimethylphenyl isocyanide is used in the preparation of homoleptic metallaamidine complex and derivatized bets-cyclodextrins . It is also used as a chiral stationary phase in normal-phase liquid chromatography .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethylphenyl isocyanide is C9H9N . The InChI representation is InChI=1S/C9H9N/c1-7-5-4-6-8 (2)9 (7)10-3/h4-6H,1-2H3 . The Canonical SMILES representation is CC1=C (C (=CC=C1)C) [N+]# [C-] .
Physical And Chemical Properties Analysis
The molecular weight of 2,6-Dimethylphenyl isocyanide is 131.17 g/mol . It has a XLogP3-AA value of 2.4 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .
Wissenschaftliche Forschungsanwendungen
Synthesis of Homoleptic Metallaamidine Complex
2,6-Dimethylphenyl isocyanide may be employed for the synthesis of homoleptic metallaamidine complex, Mo (η 2 -Me 2 NCN-2,6-C 6 H 3) 4, via reaction with Mo (NMe 2) 4 .
Preparation of N-(2,6-dimethylphenyl)diphenyliminocyclobutenone
This compound can be used in the synthesis of N-(2,6-dimethylphenyl)diphenyliminocyclobutenone via reaction with diphenylcyclopropenone catalyzed by triphenylphosphine .
(4+1) Cycloaddition Reaction
2,6-dimethylphenyl isocyanide can undergo (4+1) cycloaddition reaction with certain α,β-unsaturated ketones in the presence of GaCl 3 catalyst to give the corresponding unsaturated lactones .
Chiral Stationary Phase in Normal-Phase Liquid Chromatography
It is used as a chiral stationary phase in normal-phase liquid chromatography .
Preparation of Tris(2,6-dimethylphenylimido)methylrhenium(VII)
It is also involved in the preparation of tris(2,6-dimethylphenylimido)methylrhenium(VII) .
Preparation of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea
2,6-Dimethylphenyl isocyanide is used in the preparation of 1-(2-isopropylphenyl)-3-(2,6-dimethylphenyl)urea .
Safety And Hazards
When handling 2,6-Dimethylphenyl isocyanide, it is recommended to wash face, hands, and any exposed skin thoroughly. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. It is also advised not to breathe dust, fume, gas, mist, vapors, or spray. This product should be used only outdoors or in a well-ventilated area. Respiratory protection should be worn .
Eigenschaften
IUPAC Name |
2-isocyano-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJLFZHMJDSJFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182048 | |
| Record name | 2,6-Dimethylphenylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylphenyl isocyanide | |
CAS RN |
2769-71-3 | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2769-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002769713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylphenyl isocyanide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylphenylisonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10182048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-xylyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-XYLYL ISONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD977ELU5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,6-Dimethylphenyl isocyanide?
A1: The molecular formula of 2,6-Dimethylphenyl isocyanide is C9H9N, and its molecular weight is 131.17 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 2,6-Dimethylphenyl isocyanide and its metal complexes?
A2: Common techniques include Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and X-ray crystallography. IR spectroscopy provides information about the C≡N stretching frequency, a key indicator of metal-ligand backbonding. NMR spectroscopy elucidates the structure and dynamics of complexes in solution. X-ray crystallography offers detailed structural information in the solid state.
Q3: What types of reactions is 2,6-Dimethylphenyl isocyanide known to undergo with metal complexes?
A3: 2,6-Dimethylphenyl isocyanide exhibits a rich reaction chemistry with metal complexes, including:
- Coordination: It readily coordinates to various transition metals in different oxidation states. [, , , ]
- Insertion: It can insert into metal-carbon and metal-nitrogen bonds, leading to the formation of iminoacyl, enediamido, and other functionalized complexes. [, , , , ]
- Coupling: It can undergo C-C and C-N coupling reactions, especially in the presence of alkynes and other unsaturated substrates. []
Q4: What influences the selectivity of isocyanide insertion into metal-carbon versus metal-nitrogen bonds?
A4: Both steric and electronic factors contribute to the selectivity:
- Electronic factors: The relative bond strengths of the metal-carbon and metal-nitrogen bonds play a significant role. For instance, in [Ti(η5-Ind)(NMe2)2Me], insertion occurs exclusively into the Ti−C bond due to its weaker nature compared to the Ti−NR2 bond. []
Q5: How does 2,6-Dimethylphenyl isocyanide react with diborane compounds?
A6: It inserts into the B-B bond of specific five-membered cyclic organo-1,2-diboranes, yielding unique spirocyclic products. [] The steric bulk of the isocyanide substituents prevents dimerization or rearrangement of the resulting insertion products.
Q6: Can 2,6-Dimethylphenyl isocyanide be used to synthesize heterometallic complexes?
A7: Yes, it has been successfully employed in the synthesis of a heterotetranuclear Mo(VI)2Cu(I)2 complex, demonstrating its potential for constructing complex multimetallic architectures. []
Q7: What role does 2,6-Dimethylphenyl isocyanide play in studying metal-metal interactions?
A8: The steric bulk of 2,6-Dimethylphenyl isocyanide can influence the packing of metal complexes in the solid state. In a series of Pt(II) and Pd(II) complexes, the presence of this ligand disrupts extended metal-metal interactions, highlighting the interplay between ligand sterics and metallophilic bonding. []
Q8: How does 2,6-Dimethylphenyl isocyanide contribute to understanding heterogeneous catalysis?
A9: It serves as a sensitive spectroscopic probe for studying heterogeneous nucleation and deposition processes on metal surfaces. [] Its C≡N stretching frequency is sensitive to the nature of the metal it is bound to and the coordination mode, allowing for atomic-level tracking of surface reactions.
Q9: Can you elaborate on the use of 2,6-Dimethylphenyl isocyanide in studying surface-enhanced Raman scattering (SERS)?
A10: The C≡N stretching frequency of 2,6-Dimethylphenyl isocyanide is significantly enhanced on metal surfaces, making it an effective SERS probe. This property was exploited to investigate the surface composition of Au/Ag alloy nanoparticles, revealing a surface enrichment of Ag atoms. []
Q10: How is computational chemistry used to study 2,6-Dimethylphenyl isocyanide and its metal complexes?
A10: Density functional theory (DFT) calculations are frequently employed to:
- Investigate bonding: Understand the nature of metal-ligand interactions and the electronic structure of complexes. [, , , ]
- Explore reaction mechanisms: Elucidate the pathways involved in isocyanide insertion, coupling, and other reactions. [, , , ]
- Predict properties: Calculate vibrational frequencies, NMR chemical shifts, and other spectroscopic parameters to aid in the characterization of complexes. [, ]
Q11: Have there been studies on modifying the structure of 2,6-Dimethylphenyl isocyanide to tune its properties?
A12: Yes, researchers have explored the effects of varying the aryl substituents on the isocyanide ligand. For example, incorporating electron-donating or -withdrawing groups on the phenyl ring can modulate the electron density at the metal center and influence reactivity. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1223117.png)

![3H-Naphtho[2,1-b]pyran-3-one](/img/structure/B1223121.png)







![2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1223135.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(1H-benzimidazol-2-yl)benzamide](/img/structure/B1223136.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)